Cas no 929373-29-5 (N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide)

N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide 化学的及び物理的性質
名前と識別子
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- N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide
- N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide
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- インチ: 1S/C19H17NO5/c1-11(21)20-13-5-7-16-14(9-13)15(22)10-18(25-16)12-4-6-17(23-2)19(8-12)24-3/h4-10H,1-3H3,(H,20,21)
- InChIKey: WLDMAMVPYILKJW-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2C(=CC=1)OC(C1=CC=C(OC)C(OC)=C1)=CC2=O)(=O)C
N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3708-5μmol |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-15mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-30mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3385-3708-1mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-2mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-20mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-10μmol |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-5mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-25mg |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-3708-20μmol |
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |
929373-29-5 | 20μmol |
$79.0 | 2023-09-11 |
N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamideに関する追加情報
N-2-(3,4-Dimethoxyphenyl)-4-Oxo-4H-Chromen-6-Ylacetamide (CAS No. 929373-29-5)
The compound N-2-(3,4-dimethoxyphenyl)-4-oxyo-4H-chromen6-Ylacetamide, identified by the CAS registry number 929373, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the acetamide group and the dimethoxy substitution on the phenyl ring introduces unique electronic and steric properties that make this compound a promising candidate for various biological applications.
Recent studies have highlighted the importance of chromene derivatives in drug discovery, particularly as kinase inhibitors and anti-inflammatory agents. The N-acetyl group in this compound plays a crucial role in enhancing its bioavailability and stability. Additionally, the dimethoxy substitution on the phenyl ring contributes to increased lipophilicity, which is essential for crossing biological membranes and interacting with target proteins.
The synthesis of N-(3,4-dimethoxyphenyl)-chromenone acetamide involves a multi-step process that typically starts with the preparation of chromenone derivatives. The introduction of the acetamide group is achieved through nucleophilic acylation, followed by precise control over the regiochemistry to ensure optimal substitution patterns. This compound has been extensively studied for its potential as a lead molecule in anti-cancer drug development due to its ability to modulate key signaling pathways.
One of the most recent breakthroughs involving this compound is its application in targeted therapy for breast cancer. Researchers have demonstrated that this chromene derivative exhibits selective inhibition of certain protein kinases involved in tumor progression. The dimethoxyphenyl group enhances selectivity by providing additional hydrogen bonding opportunities with the active site of the kinase enzyme.
In terms of physical properties, this compound is characterized by its high melting point and moderate solubility in organic solvents. Its UV-vis spectrum reveals strong absorption bands due to conjugation within the chromene system, making it suitable for applications in fluorescence-based assays.
The structural versatility of N-(3,4-dimethoxyphenyl)-chromenone acetamide allows for further functionalization to explore its potential in other therapeutic areas such as neurodegenerative diseases and inflammatory conditions. Ongoing research focuses on optimizing its pharmacokinetic profile to enhance its efficacy as an oral drug candidate.
In conclusion, this compound represents a significant advancement in the field of heterocyclic chemistry and holds great promise for future therapeutic applications. Its unique combination of structural features and biological activity makes it a valuable tool for researchers in academia and industry alike.
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